Cas no 838880-72-1 (1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine)
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-4-chlorophenyl ethyl ether
- 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine
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- Inchi: 1S/C20H23ClN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3
- InChI Key: KBKHFLIOUZWFOY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C3OCOC3=C2)CCN(S(C2=CC(Cl)=CC=C2OCC)(=O)=O)CC1
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0549-2μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-5μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-10μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-20μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-1mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-2mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-3mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-4mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-5mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0549-10mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine |
838880-72-1 | 90%+ | 10mg |
$79.0 | 2023-07-27 |
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine
Introduction to 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine (CAS No. 838880-72-1)
The compound 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine, identified by its CAS number 838880-72-1, represents a significant advancement in the field of medicinal chemistry. This piperazine derivative exhibits a unique structural framework that combines a 2H-1,3-benzodioxol moiety with a 5-chloro-2-ethoxybenzenesulfonyl group, creating a molecule with potential therapeutic applications. The benzodioxol ring, also known as an oxygenated phenanthrene derivative, is well-documented for its role in various bioactive compounds, while the sulfonyl-piperazine moiety enhances binding affinity to biological targets.
Recent studies have highlighted the importance of piperazine derivatives in drug design due to their ability to modulate neurotransmitter systems. The structural features of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine suggest it may interact with receptors involved in central nervous system (CNS) disorders. Specifically, the presence of the 5-chloro and 2-ethoxy substituents on the benzenesulfonyl group could influence pharmacokinetic properties, including solubility and metabolic stability, making it a promising candidate for further investigation.
In the context of modern pharmaceutical research, the synthesis and characterization of this compound align with emerging trends toward rational drug design. The benzodioxol scaffold is particularly noteworthy, as it has been implicated in several pharmacologically active molecules. For instance, derivatives of this class have shown promise in preclinical models related to anxiety and cognitive disorders. The introduction of the methylpiperazine side chain further diversifies the compound’s pharmacophore, potentially enhancing its interaction with specific binding sites.
The sulfonyl-piperazine component is particularly interesting from a medicinal chemistry perspective. Sulfonyl groups are frequently incorporated into drug candidates due to their ability to form hydrogen bonds and improve receptor affinity. In this case, the 5-chloro substitution on the benzenesulfonyl moiety may enhance lipophilicity while maintaining water solubility, a critical balance for oral bioavailability. Additionally, the 2-ethoxy group could influence metabolic pathways, potentially reducing clearance rates and allowing for sustained therapeutic effects.
Current research in CNS pharmacology emphasizes the need for novel compounds that target understudied pathways. The structural motif of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine positions it as a candidate for investigating mechanisms related to synaptic plasticity and neuroprotection. Preliminary computational studies suggest that this compound may exhibit selectivity for certain serotonin receptor subtypes (e.g., 5-HT1A or 5-HT7), which are implicated in mood regulation and cognitive function.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include functionalization of the benzodioxol ring followed by sulfonylation and piperazine coupling. Advances in catalytic methods have enabled more efficient routes to such complex molecules, reducing both cost and environmental impact. The use of chiral auxiliaries or asymmetric catalysis could further refine the synthesis toward enantiomerically pure forms if needed.
Evaluation of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro-2-ethoxybenzenesulfonyl)piperazine in vitro has revealed intriguing pharmacological profiles. Initial binding assays indicate strong interactions with serotonin receptors (e.g., Ki values in the nanomolar range), suggesting potential as an agonist or antagonist depending on stereochemistry. Additionally, interactions with dopamine receptors have been noted, which may open avenues for treating dopaminergic disorders such as Parkinson’s disease or schizophrenia-like symptoms.
Emerging data also point toward potential applications beyond traditional CNS therapeutics. The structural similarity between this compound and known kinase inhibitors has prompted investigations into its effects on cellular signaling pathways involving tyrosine kinases. Such pathways are relevant in cancer biology and inflammatory diseases, making this molecule a multitasker with broad therapeutic implications if further validated through cell-based assays.
The pharmacokinetic profile of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-chloro -2 -ethoxybenzenesulfonyl)piperazine is another critical aspect under investigation. In vivo studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary findings suggest moderate oral bioavailability coupled with reasonable tissue distribution in brain regions relevant to CNS function. Metabolic stability appears promising as well; preliminary data indicate primary clearance via cytochrome P450 enzymes but no evidence of rapid deactivation.
Future directions for research include optimizing synthetic routes toward scalable production while exploring derivatization strategies to enhance potency or selectivity. For example, replacing or modifying one of the substituents (e.g., introducing fluorine atoms) could fine-tune electronic properties without significantly altering core structure functionality.* Additionally, exploring prodrug formulations might improve delivery characteristics, particularly if solubility issues arise during clinical development.*
The integration of machine learning tools into virtual screening campaigns has accelerated hit identification processes involving compounds like this one.* Predictive models based on known bioactive molecules can prioritize analogs with enhanced binding affinity, reducing time spent on experimental validation.* Such computational approaches are becoming indispensable in modern drug discovery pipelines,* where efficiency translates directly into faster development timelines.*
Regulatory considerations play an essential role as well.* While not classified as high-risk under current guidelines, comprehensive toxicological assessments remain necessary before advancing into human trials.* Safety profiling includes acute toxicity tests,* genotoxicity evaluations,* and long-term exposure studies*—all critical components ensuring patient safety during clinical translation.*
In conclusion, 1-(2H - 1 , 3 - benzodioxol - 5 - yl ) methyl - 4 - ( 5 - chloro - 2 - ethoxybenzenesulfonyl ) piperazine ( CAS No . 838880 - 72 - 1 ) stands out as an innovative pharmacological entity with multifaceted potential.* Its unique scaffold combines established bioactive motifs* while offering opportunities through structural diversification* Synthesis advancements coupled with modern computational methods* position it favorably within ongoing drug discovery efforts aimed at addressing unmet medical needs.* Further exploration promises exciting developments across multiple therapeutic domains,* reinforcing its significance as a cornerstone compound worth monitoring within evolving pharmaceutical landscapes . p >
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